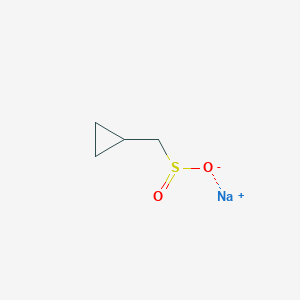

Sodium cyclopropylmethanesulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

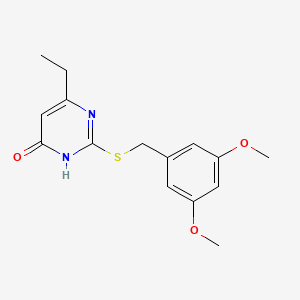

Sodium cyclopropylmethanesulfinate is a chemical compound with the molecular formula C4H7NaO2S. It has a molecular weight of 142.15 . It is typically stored in an inert atmosphere, under -20°C .

Synthesis Analysis

Sodium sulfinates, such as this compound, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Molecular Structure Analysis

The molecular structure and interaction mechanisms of this compound can be probed via theoretical, experimental, and computational approaches . Molecular dynamics (MD) simulations at atomistic resolution have been widely implemented to elucidate the mechanisms responsible for macroscale experimental observables .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using a variety of electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Applications De Recherche Scientifique

Synthesis of Fluorinated Ketones :Sodium cyclopropylmethanesulfinate, along with other sulfinate salts, has been utilized in the synthesis of distally fluorinated ketones. This involves the ring cleavage reactions of tertiary cyclopropanols derived from carboxylic esters. These reactions, facilitated by copper(ii) acetate catalysts and various sulfinate salts, including this compound, lead to the formation of fluorinated ketones, which have significant applications in organic synthesis (Konik et al., 2017).

Hydrosulfonylation Reactions :this compound plays a role in hydrosulfonylation reactions. In a study, hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates was described. The process demonstrated the ability to produce β- or γ-addition products with high selectivity and yield, showcasing the versatility of this compound in these reactions (Miao et al., 2016).

Cyclopropanone Equivalent in Organic Synthesis :Cyclopropanone derivative 1-(arylsulfonyl)cyclopropanol, prepared from sodium arylsufinate, acts as a cyclopropanone equivalent. This compound is used to react with terminal acetylenes and disubstituted amines, enabling the synthesis of 1-alkynyl cyclopropylamines. This application demonstrates the utility of this compound derivatives in the preparation of complex organic molecules (Liu et al., 2008).

Formation of High-Energy Materials :this compound derivatives have been used in the preparation of strained cyclopropanes with multi-nitro groups. These compounds are of interest as high-energy materials, showcasing the potential of this compound in the field of materials science and engineering (Mondal, 2005).

Catalytic Annulation in Organic Synthesis :Studies have shown the use of this compound in iodine-catalyzed electrophilic cyclization, leading to the formation of functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives. These reactions highlight the utility of this compound in creating complex, functionalized organic molecules, which could have potential applications in medicinal chemistry (Wu et al., 2017).

Trifluoromethylation Reactions :this compound is used in free-radical cascade trifluoromethylation/cyclization reactions, particularly in the synthesis of CF3-containing oxindoles and pyrrolidines. This application is important in pharmaceutical chemistry, where trifluoromethyl groups are frequently introduced to modify the properties of drug molecules (Zhang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

sodium;cyclopropylmethanesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S.Na/c5-7(6)3-4-1-2-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPMFPKRKZPWJW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)

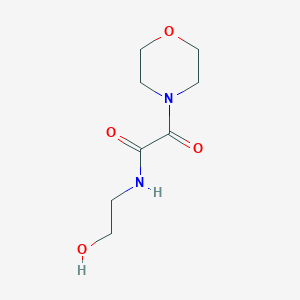

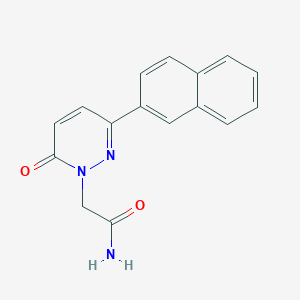

![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)

![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)

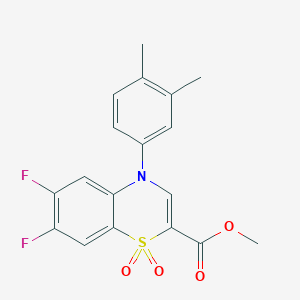

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)